Pyridinium bisretinoid A2E

Catalog No.
S3703155
CAS No.
173449-96-2
M.F
C42H58NO+
M. Wt
592.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyridinium bisretinoid A2E

CAS Number

173449-96-2

Product Name

Pyridinium bisretinoid A2E

IUPAC Name

2-[2-[(1E,3E,5E,7E)-2,6-dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-1,3,5,7-tetraenyl]-4-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]ethanol

Molecular Formula

C42H58NO+

Molecular Weight

592.9 g/mol

InChI

InChI=1S/C42H58NO/c1-32(20-22-39-35(4)17-12-25-41(39,6)7)14-10-16-34(3)30-38-31-37(24-27-43(38)28-29-44)19-11-15-33(2)21-23-40-36(5)18-13-26-42(40,8)9/h10-11,14-16,19-24,27,30-31,44H,12-13,17-18,25-26,28-29H2,1-9H3/q+1/b16-10+,19-11+,22-20+,23-21+,32-14+,33-15+,34-30+

InChI Key

WPWFMRDPTDEJJA-FAXVYDRBSA-N

SMILES

Array

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC2=CC(=[N+](C=C2)CCO)C=C(C)C=CC=C(C)C=CC3=C(CCCC3(C)C)C)C

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C2=CC(=[N+](C=C2)CCO)/C=C(\C)/C=C/C=C(\C)/C=C/C3=C(CCCC3(C)C)C)/C

The exact mass of the compound N-retinylidene-N-retinylethanolamine is 592.451840474 g/mol and the complexity rating of the compound is 1250. Its Medical Subject Headings (MeSH) category is 1. It belongs to the ontological category of 2 in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Pyridinium bisretinoid A2E (CAS: 173449-96-2) is a lipophilic quaternary pyridinium salt and the most abundant, well-characterized fluorophore found in retinal pigment epithelium (RPE) lipofuscin [1]. Formed endogenously from the condensation of two molecules of all-trans-retinal with one molecule of phosphatidylethanolamine, A2E is the primary molecular driver of blue-light-induced apoptosis and lysosomal dysfunction in macular degeneration [2]. For industrial and academic procurement, high-purity synthetic A2E serves as the benchmark standard for in vitro RPE toxicity modeling, high-throughput screening of visual cycle modulators, and precise high-performance liquid chromatography (HPLC) calibration in pharmacokinetic studies [3].

Substituting synthetic A2E with its chemical precursor, all-trans-retinal (atRal), or crude lipofuscin extracts fundamentally compromises experimental validity. While atRal is cheaper, it exhibits severe, non-specific dark cytotoxicity and generates superoxide at rates that do not reflect the chronic, localized lysosomal accumulation characteristic of A2E [1]. Conversely, crude lipofuscin extracts are highly heterogeneous, unquantifiable mixtures that suffer from severe batch-to-batch variability, making them unsuitable for establishing reproducible dose-response curves [2]. Procuring pure synthetic A2E is a proven method to achieve exact molar dosing, ensuring standardized, reproducible phototoxicity assays and reliable validation of therapeutic candidates [3].

Mechanistic Specificity: A2E vs. All-trans-retinal in Cytotoxicity Models

When establishing RPE toxicity models, researchers must choose between A2E and its precursor, all-trans-retinal (atRal). Quantitative assays demonstrate that atRal causes severe dark cytotoxicity, almost completely inhibiting cell metabolic activity at concentrations >60 µM, and generates superoxide approximately 4 times faster than A2E upon irradiation [1]. In contrast, pure A2E at physiologically relevant concentrations (<25 µM) exhibits minimal dark cytotoxicity and does not compromise cytoplasmic membrane integrity without specific blue-light activation [1]. This demonstrates that A2E is a highly specific photo-inducible trigger rather than a generic membrane toxin.

Evidence DimensionDark cytotoxicity and superoxide generation rate
Target Compound DataA2E (<25 µM) shows no dark toxicity; low quantum efficiency for superoxide
Comparator Or BaselineatRal (>20 µM) causes significant dark toxicity; generates superoxide ~4x faster
Quantified Difference>4-fold difference in ROS generation kinetics and distinct dark survival profiles
ConditionsHuman RPE cells (hRPE) evaluated via MTS assay and EPR spin trapping

Procuring A2E ensures researchers accurately model the chronic, light-dependent apoptotic pathways of macular degeneration rather than the acute, non-specific membrane toxicity caused by free retinal.

Assay Reproducibility: Synthetic A2E vs. Crude Lipofuscin Extracts

For therapeutic screening workflows, assay reproducibility is critical. Utilizing pure synthetic A2E allows for exact molar dosing, enabling standardized acute phototoxicity models. For example, loading primary RPE cells with exactly 30 µM of synthetic A2E followed by standardized blue light illumination yields a highly reproducible 60% to 70% cell death rate [1]. Crude lipofuscin extracts cannot be standardized to a specific molarity, resulting in highly variable phototoxic responses that obscure the protective effects of test compounds like antioxidants or visual cycle inhibitors [1].

Evidence DimensionAssay reproducibility and precise dosing
Target Compound DataSynthetic A2E enables exact 30 µM dosing, yielding reproducible 60-70% cell death
Comparator Or BaselineCrude lipofuscin extracts lack defined molarity, causing batch-to-batch variance
Quantified DifferenceTransition from unquantifiable mixture variance to a precise 60-70% target baseline
ConditionsPrimary RPE cells loaded with fluorophore and illuminated with blue light

High-purity synthetic A2E is essential for creating reliable, quantifiable baselines needed to validate the efficacy of photoprotectants and clearance drugs in industrial screening.

Isomeric Stability: A2E vs. iso-A2E as an Analytical Standard

In retinal diagnostics and pharmacokinetic tracking, a stable analytical standard is required. Under standard room light or monochromatic blue light (430 nm), A2E interconverts with its double-bond isomer, iso-A2E, but heavily favors A2E, reaching a stable equilibrium ratio of 4:1 (A2E:iso-A2E) [1]. Because A2E remains the dominant and most abundant species, it is the primary benchmark for quantifying bisretinoid accumulation via HPLC in knockout models (e.g., Abca4-/- mice) [1]. Procuring the primary A2E isomer provides a reliable, high-signal target for quantitative metabolomics.

Evidence DimensionIsomeric equilibrium ratio under light exposure
Target Compound DataA2E maintains an 80% dominance (4 parts)
Comparator Or Baselineiso-A2E stabilizes at 20% (1 part)
Quantified Difference4-fold higher abundance of A2E relative to iso-A2E at photoequilibrium
ConditionsStandard room light or 430 nm monochromatic blue light exposure

Purchasing the dominant A2E isomer provides the most physiologically accurate and stable baseline for calibrating HPLC equipment and quantifying lipofuscin accumulation.

High-Throughput Screening for AMD Therapeutics and Visual Cycle Modulators

Because synthetic A2E allows for precise molar dosing without the dark cytotoxicity of all-trans-retinal, it is a highly specific reagent for loading RPE cells in vitro. This standardized model is utilized by pharmaceutical companies to screen the efficacy of A2E-clearance drugs, complement pathway inhibitors, and visual cycle modulators under controlled blue-light stress [1].

HPLC Calibration Standards for Retinal Disease Modeling

A2E's stable 4:1 dominance over its iso-A2E isomer makes it a highly reliable analytical standard for quantitative metabolomics. Researchers procure high-purity A2E to generate standard curves for HPLC, enabling the precise measurement of lipofuscin accumulation in the eyes of Abca4-/- (Stargardt disease) mouse models during preclinical drug evaluation [2].

Validation of Ocular Photoprotectants and Blue-Light Filters

The reproducible 60-70% cell death baseline achieved with 30 µM A2E loading makes this compound practical for testing physical and chemical photoprotectants. It is heavily utilized in the optical and nutraceutical industries to validate the protective effects of blue-light-filtering intraocular lenses, contact lenses, and dietary antioxidants like lutein or norbixin [3].

XLogP3

11.7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

592.451840474 Da

Monoisotopic Mass

592.451840474 Da

Heavy Atom Count

44

UNII

NJT7M2994G

Wikipedia

N-retinylidene-N-retinylethanolamine

Dates

Last modified: 04-14-2024

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